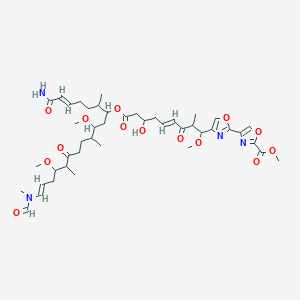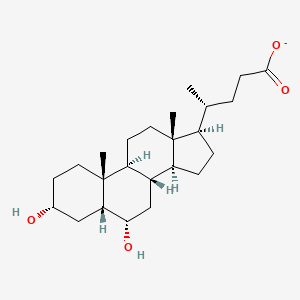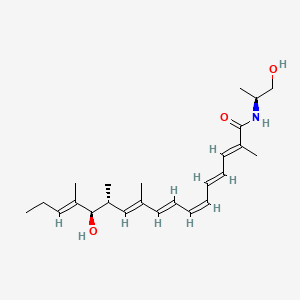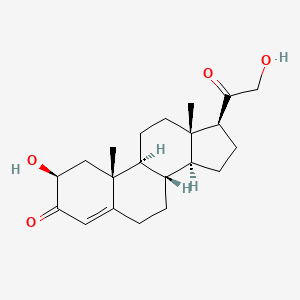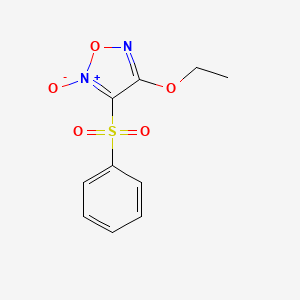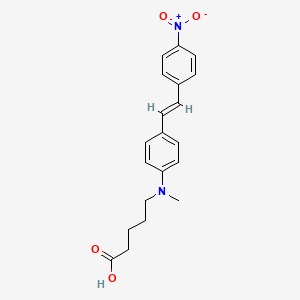
N-(trans-4'-Nitro-4-stilbenyl)-N-methyl-5-amino-pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(TRANS-4’-NITRO-4-STILBENYL)-N-METHYL-5-AMINO-PENTANOIC ACID is a stilbene derivative characterized by the presence of a nitro group at the 4’-position and an N-methyl, N-5-carboxypentylamino group at the 4-position. This compound is a C-nitro compound and a monocarboxylic acid, making it a versatile molecule in various chemical reactions .
Scientific Research Applications
N-(TRANS-4’-NITRO-4-STILBENYL)-N-METHYL-5-AMINO-PENTANOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its stilbene core.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Used in the production of dyes and pigments due to its vibrant color.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(TRANS-4’-NITRO-4-STILBENYL)-N-METHYL-5-AMINO-PENTANOIC ACID typically involves the following steps:
Formation of the Stilbene Core: The stilbene core is synthesized through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the stilbene structure.
Nitration: The nitro group is introduced at the 4’-position of the stilbene core through a nitration reaction using nitric acid and sulfuric acid.
Amination: The amino group is introduced at the 5-position of the pentanoic acid chain through a reductive amination reaction.
Methylation: The N-methyl group is introduced through a methylation reaction using methyl iodide and a base such as sodium hydride.
Industrial Production Methods
Industrial production of N-(TRANS-4’-NITRO-4-STILBENYL)-N-METHYL-5-AMINO-PENTANOIC ACID follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-(TRANS-4’-NITRO-4-STILBENYL)-N-METHYL-5-AMINO-PENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Alkyl halides and a base such as sodium hydride.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Alkylated derivatives of the compound.
Mechanism of Action
The mechanism of action of N-(TRANS-4’-NITRO-4-STILBENYL)-N-METHYL-5-AMINO-PENTANOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets through hydrogen bonding and electrostatic interactions. The stilbene core can also undergo photoisomerization, making it useful as a fluorescent probe .
Comparison with Similar Compounds
Similar Compounds
TRANS-STILBENE: A parent hydride of N-(TRANS-4’-NITRO-4-STILBENYL)-N-METHYL-5-AMINO-PENTANOIC ACID, lacking the nitro and amino groups.
TRANS-PINOSYLVIN: A stilbene derivative with a hydroxyl group at the 4-position.
TRANS-STILBEN-4-OL: A stilbene derivative with a hydroxyl group at the 4-position.
Uniqueness
N-(TRANS-4’-NITRO-4-STILBENYL)-N-METHYL-5-AMINO-PENTANOIC ACID is unique due to the presence of both a nitro group and an amino group, which allows it to undergo a wide range of chemical reactions and interact with various biological targets. Its stilbene core also makes it useful as a fluorescent probe, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C20H22N2O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-[N-methyl-4-[(E)-2-(4-nitrophenyl)ethenyl]anilino]pentanoic acid |
InChI |
InChI=1S/C20H22N2O4/c1-21(15-3-2-4-20(23)24)18-11-7-16(8-12-18)5-6-17-9-13-19(14-10-17)22(25)26/h5-14H,2-4,15H2,1H3,(H,23,24)/b6-5+ |
InChI Key |
QLLZAVDYYAQESE-AATRIKPKSA-N |
Isomeric SMILES |
CN(CCCCC(=O)O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CN(CCCCC(=O)O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CN(CCCCC(=O)O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


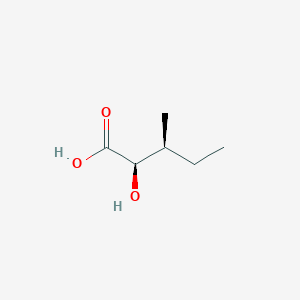
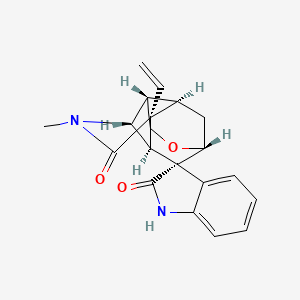
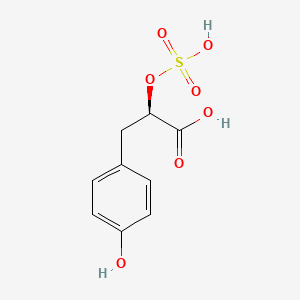

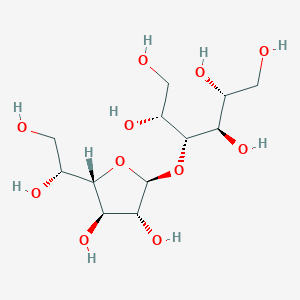
![5,7-dimethoxy-3-[6-[(2S,5R,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one](/img/structure/B1249309.png)
